molecular formula C16H12N2O B12558699 2-Phenoxy-1,2-dihydroisoquinoline-1-carbonitrile CAS No. 142714-79-2

2-Phenoxy-1,2-dihydroisoquinoline-1-carbonitrile

Cat. No.: B12558699
CAS No.: 142714-79-2
M. Wt: 248.28 g/mol
InChI Key: AFEUONPNKVXQLR-UHFFFAOYSA-N
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Description

2-Phenoxy-1,2-dihydroisoquinoline-1-carbonitrile is a heterocyclic compound that belongs to the class of isoquinolines Isoquinolines are known for their diverse biological activities and are often found in natural products and synthetic pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenoxy-1,2-dihydroisoquinoline-1-carbonitrile can be achieved through various synthetic routes. One common method involves the palladium-catalyzed cascade cyclization–coupling of trisubstituted allenamides with arylboronic acids . This reaction proceeds via intramolecular cyclization, followed by transmetallation with the arylboronic acid of the resulting allylpalladium intermediate. The reaction conditions typically involve the use of palladium acetate (Pd(OAc)2), triphenylphosphine (P(o-tolyl)3), and sodium hydroxide (NaOH) in a dioxane/water mixture at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of cost-effective reagents, and implementation of continuous flow processes, can be applied to scale up the laboratory synthesis methods.

Chemical Reactions Analysis

Types of Reactions

2-Phenoxy-1,2-dihydroisoquinoline-1-carbonitrile undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can convert it into tetrahydroisoquinoline derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides and aryl halides can be used under basic or acidic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions include various substituted isoquinoline and tetrahydroisoquinoline derivatives, which can have significant biological activities.

Scientific Research Applications

2-Phenoxy-1,2-dihydroisoquinoline-1-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Phenoxy-1,2-dihydroisoquinoline-1-carbonitrile involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, some derivatives of isoquinoline are known to inhibit DNA gyrase, an enzyme crucial for bacterial DNA replication . This inhibition can lead to antibacterial effects. The exact molecular pathways and targets can vary depending on the specific structure of the derivative.

Comparison with Similar Compounds

2-Phenoxy-1,2-dihydroisoquinoline-1-carbonitrile can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific phenoxy and carbonitrile functional groups, which can impart distinct chemical and biological properties.

Properties

CAS No.

142714-79-2

Molecular Formula

C16H12N2O

Molecular Weight

248.28 g/mol

IUPAC Name

2-phenoxy-1H-isoquinoline-1-carbonitrile

InChI

InChI=1S/C16H12N2O/c17-12-16-15-9-5-4-6-13(15)10-11-18(16)19-14-7-2-1-3-8-14/h1-11,16H

InChI Key

AFEUONPNKVXQLR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)ON2C=CC3=CC=CC=C3C2C#N

Origin of Product

United States

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